molecular formula C20H20N4O2 B12468369 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline CAS No. 684646-73-9

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline

Cat. No.: B12468369
CAS No.: 684646-73-9
M. Wt: 348.4 g/mol
InChI Key: QJBZOZMCUNYRQI-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is a complex organic compound with the molecular formula C20H21N4O2. This compound is known for its unique structure, which includes a quinoline core linked to a piperazine ring substituted with a nitrobenzyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline typically involves multiple steps. One common method includes the reaction of quinoline derivatives with piperazine and 4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-[4-(4-Aminobenzyl)piperazin-1-yl]quinoline.

    Reduction: Formation of 2-[4-(4-Aminobenzyl)piperazin-1-yl]quinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

2-[4-(4-Nitrobenzyl)piperazin-1-yl]quinoline is unique due to its specific combination of a quinoline core and a nitrobenzyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

684646-73-9

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C20H20N4O2/c25-24(26)18-8-5-16(6-9-18)15-22-11-13-23(14-12-22)20-10-7-17-3-1-2-4-19(17)21-20/h1-10H,11-15H2

InChI Key

QJBZOZMCUNYRQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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